molecular formula C9H9ClO3 B6325290 Ethyl 3-chloro-5-hydroxybenzoate CAS No. 1261500-35-9

Ethyl 3-chloro-5-hydroxybenzoate

Cat. No.: B6325290
CAS No.: 1261500-35-9
M. Wt: 200.62 g/mol
InChI Key: ANIBLKUGYGJULJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-hydroxybenzoate is an aromatic ester derivative featuring a benzoic acid backbone substituted with a chlorine atom at the 3-position, a hydroxyl group at the 5-position, and an ethyl ester group at the carboxylic acid moiety. The compound’s reactivity and properties are influenced by the electron-withdrawing chlorine atom and the polar hydroxyl group, which may enhance its suitability for coupling reactions or as a precursor in drug development .

Properties

IUPAC Name

ethyl 3-chloro-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIBLKUGYGJULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-5-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-chloro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-hydroxybenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active 3-chloro-5-hydroxybenzoic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Methyl 3-Chloro-5-Hydroxybenzoate (CAS 98406-04-3)

  • Structure : Differs by having a methyl ester group instead of ethyl.
  • Applications : Used as a pharmaceutical intermediate and in organic synthesis due to its stability and reactivity .
  • Safety : Requires storage in cool, dry conditions to avoid degradation; first-aid measures for inhalation include oxygen administration and avoiding mouth-to-mouth resuscitation .
Property This compound Mthis compound
Molecular Formula C₉H₉ClO₃ C₈H₇ClO₃
Ester Group Ethyl Methyl
Key Applications Organic synthesis (inferred) Pharmaceutical intermediates
CAS Number Not explicitly provided 98406-04-3

Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate (CAS 1805457-70-8)

  • Structure : Features fluorine at the 5-position and a trifluoromethyl group at the 3-position.
  • Fluorine’s electronegativity may alter reactivity in nucleophilic substitution reactions .
  • Applications : Likely used in agrochemicals or fluorinated drug candidates due to its stable fluorinated structure .
Property This compound Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate
Substituents Cl (3), OH (5) Cl (2), F (5), CF₃ (3)
Molecular Formula C₉H₉ClO₃ C₁₀H₇ClF₄O₂
Potential Use Intermediate in polar reactions Fluorinated pharmaceuticals

Ethyl 3-Hydroxy-5-Methylbenzoate (CAS 1126430-75-8)

  • Structure : Replaces chlorine with a methyl group at the 3-position.
  • Properties: The methyl group is electron-donating, reducing acidity compared to the chloro derivative. This may improve solubility in non-polar solvents .
  • Applications: Suitable as a monomer in polymer chemistry or a flavor/fragrance precursor due to reduced halogen-related toxicity .
Property This compound Ethyl 3-Hydroxy-5-Methylbenzoate
Substituents Cl (3), OH (5) CH₃ (3), OH (5)
Molecular Weight ~200.62 g/mol (estimated) 180.2 g/mol
Reactivity Higher electrophilicity Lower halogen-mediated toxicity

Ethyl 3-Bromo-5-Chloro-4-Hydroxybenzoate (CAS 909404-88-2)

  • Structure : Adds a bromine atom at the 3-position and a hydroxyl group at the 4-position.
  • Properties : Bromine’s larger atomic size increases molecular weight (MW ~298.5 g/mol) and may enhance leaving-group ability in substitution reactions compared to chlorine .
  • Applications: Potential use in Suzuki-Miyaura couplings or as a heavy-atom derivative in crystallography .
Property This compound Ethyl 3-Bromo-5-Chloro-4-Hydroxybenzoate
Substituents Cl (3), OH (5) Br (3), Cl (5), OH (4)
Molecular Weight ~200.62 g/mol ~298.5 g/mol (estimated)
Reactivity Moderate leaving-group ability Enhanced bromine-mediated reactivity

Research Findings and Trends

  • Synthetic Utility : Ethyl esters with halogen substituents (Cl, Br, F) are prized for their versatility in cross-coupling reactions, enabling the construction of complex aromatic systems .
  • Safety Considerations : Chlorinated derivatives require stringent handling to mitigate inhalation risks, while fluorinated analogs demand evaluation of environmental persistence .
  • Emerging Applications: Hydroxyl and methyl-substituted variants show promise in biodegradable polymers and non-toxic agrochemicals .

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